O-tert-Butyl-DL-serine
Description
Overview of Amino Acid Derivatives in Organic Synthesis and Medicinal Chemistry
Amino acids are fundamental to life, serving as the primary constituents of proteins. frontiersin.org Their chemical structure, which includes an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain, makes them versatile molecules in biological processes and synthetic applications. frontiersin.org Derivatives of these natural building blocks, created through chemical modification, have become indispensable tools in organic synthesis and medicinal chemistry, enabling the development of novel molecules with tailored properties. amerigoscientific.comenamine.net
A crucial feature of most amino acids is their inherent chirality, a property that makes them invaluable as chiral building blocks in asymmetric synthesis. ineosopen.orgencyclopedia.pub This field of chemistry is dedicated to constructing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net Amino acids are utilized in several ways to achieve this: as chiral precursors, reagents, auxiliaries, and organocatalysts. researchgate.netresearchgate.net Their use allows for a high degree of stereoselectivity in crucial carbon-carbon bond-forming reactions, ensuring the desired three-dimensional arrangement of atoms in the final product. consensus.app The development of methods using amino acid-derived chiral auxiliaries, for instance, has become a robust strategy for producing complex, biologically active molecules. researchgate.net
Amino acid derivatives are pivotal in modern drug discovery and development, serving as foundational components for a wide array of therapeutic agents. amerigoscientific.com They can be modified to enhance the stability, selectivity, and efficacy of drug molecules. Unnatural amino acids (UAAs), which are not found in natural protein synthesis, offer even greater flexibility in drug design by introducing novel chemical functions and physical properties.
These derivatives are used as:
Pharmaceutical Intermediates: They are key intermediates in the synthesis of antibiotics, antiviral drugs, and anticancer agents, providing the necessary structural foundations for the drug's biological activity.
Enzyme Inhibitors: Modified amino acids can be designed to inhibit specific enzymes, a common strategy in drug development. amerigoscientific.com For example, the anticancer drug asparaginase (B612624) works by breaking down the amino acid asparagine, which certain cancer cells need to survive. amerigoscientific.com
Components of Advanced Therapeutics: In antibody-drug conjugates (ADCs), amino acid derivatives act as linkers, connecting a cytotoxic drug to an antibody that specifically targets cancer cells. This approach improves therapeutic precision and reduces side effects.
Drug Delivery Systems: The biocompatibility of amino acids makes them ideal for creating systems that deliver drugs to specific sites in the body, enhancing bioavailability and controlling the release rate.
The introduction of amino acid derivatives into natural products is also a strategy to improve properties like solubility and biological activity. frontiersin.org
The unique properties of amino acid derivatives extend beyond medicine into the realm of functional materials. Their ability to self-assemble into well-defined nanostructures makes them attractive for various applications. beilstein-journals.org These self-assembled materials, which can form structures like nanofibers, nanorods, and hydrogels, benefit from the biocompatibility and biodegradability of their amino acid components. beilstein-journals.org
Key applications include:
Biocatalysts: Immobilizing enzymes onto solid supports is crucial for developing stable and reusable biocatalysts for industrial and synthetic chemistry. nih.gov Amino acid derivatives can be used to functionalize materials like ordered mesoporous silica (B1680970) (SBA-15), improving the adsorption and stability of enzymes. nih.gov
Biosensors: Polypeptides synthesized from amino acid derivatives can be used to modify electrode surfaces for the creation of highly sensitive and selective biosensors. mdpi.com These sensors can be designed for enzymatic or affinity-based detection of specific biomolecules. mdpi.com
Drug Delivery Vehicles: Self-assembled nanostructures from amino acid derivatives can encapsulate drugs, offering a smart tool for therapeutic delivery with potential for stimulus-responsive release. beilstein-journals.org
Tissue Engineering: Polymers derived from amino acids are being vigorously developed for biomedical applications, including tissue engineering, due to their degradability and high biocompatibility. researchgate.net
| Application Area | Specific Use of Amino Acid Derivatives | Reference |
| Organic Synthesis | Chiral auxiliaries for asymmetric reactions | researchgate.net, researchgate.net |
| Medicinal Chemistry | Intermediates for antiviral and anticancer drugs | |
| Drug Delivery | Components of targeted drug delivery systems | , beilstein-journals.org |
| Biocatalysis | Functionalization of supports for enzyme immobilization | nih.gov |
| Functional Materials | Building blocks for self-assembling nanomaterials | beilstein-journals.org |
| Biosensors | Surface modification for detecting biomolecules | mdpi.com |
Contextualizing O-tert-Butyl-DL-serine within the Serine Family
Serine is a polyfunctional amino acid, meaning its side chain contains a reactive hydroxyl (-OH) group. nih.gov This reactivity, while biologically important, can be problematic during chemical synthesis, such as in the creation of peptides. To control reactions, chemists use "protecting groups" to temporarily block the reactive side chain. This compound is a derivative of serine where the hydroxyl group is protected by a tert-butyl group, and it exists as a mixture of its D and L stereoisomers.
In peptide synthesis, it is crucial to prevent the side chains of amino acids from undergoing unwanted reactions. ontosight.ai The hydroxyl groups of serine, threonine, and tyrosine are particularly susceptible to reacting with the activated carboxyl group of an incoming amino acid, which can lead to side products and reduce the purity and yield of the desired peptide. ontosight.ai
The tert-butyl (tBu) group is a widely used protecting group for this purpose for several key reasons:
Stability: The tBu group is stable under the basic conditions used to remove the temporary Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the amino terminus during solid-phase peptide synthesis (SPPS). ontosight.aiiris-biotech.de
Orthogonality: The use of the Fmoc/tBu combination represents an orthogonal protection strategy. iris-biotech.de This means that one protecting group (Fmoc) can be removed with a base (like piperidine) without affecting the other (tBu), and the tBu group can be removed later under different conditions. iris-biotech.depeptide.com
Cleavage Conditions: The tBu group is readily removed at the end of the synthesis during the final cleavage of the peptide from the resin, typically using a strong acid like trifluoroacetic acid (TFA). ontosight.aiiris-biotech.de This unmasks the hydroxyl group, yielding the final, functional peptide.
The use of a tBu group to protect the serine side chain is therefore a strategic choice to ensure the controlled and efficient chemical synthesis of peptides. nih.gov
Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. nih.govbiomedgrid.com Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, often designated as D and L forms (from the Latin dexter and laevus, for right and left). azolifesciences.com A 1:1 mixture of two enantiomers is called a racemate or a racemic mixture (DL). researchgate.net
The importance of stereoisomerism in research, particularly in pharmacology, is immense because the different spatial arrangements of enantiomers can lead to vastly different biological effects. biomedgrid.comazolifesciences.com The interaction of drugs with biological targets like proteins and enzymes is highly stereospecific. biomedgrid.comlibretexts.org
Key points regarding the significance of stereoisomerism include:
Different Pharmacological Activity: One enantiomer of a drug can have the desired therapeutic effect while the other may be inactive, have a different effect, or even be toxic. biomedgrid.comazolifesciences.com For example, D-ethambutol is used to treat tuberculosis, whereas L-ethambutol can cause blindness. azolifesciences.com
Pharmacokinetic Differences: Enantiomers can differ in how the body absorbs, distributes, metabolizes, and excretes them. azolifesciences.com
Racemic Mixtures in Research: While single-enantiomer drugs are often preferred for their specificity, racemic mixtures like this compound are valuable in research. They can be used in initial screening studies or as starting materials for the separation of the individual D and L isomers. Studying the racemic mixture can also provide insights into the stereochemical requirements of a particular biological or chemical process. The use of a DL-mixture can sometimes be more cost-effective for initial synthetic explorations before proceeding with the more expensive, enantiomerically pure forms.
| Isomer Type | Description | Significance in Research |
| L-Isomer | Levorotatory; the form typically found in natural proteins. | Often the biologically active form in physiological systems. |
| D-Isomer | Dextrorotatory; the mirror image of the L-isomer. | Can have different, reduced, or no biological activity. Sometimes used to create more stable peptides as they are less susceptible to natural enzymes. |
| DL-Isomer (Racemate) | A 1:1 mixture of the L- and D-isomers. | Useful as a starting material for isomer separation, in initial screening, and for studying the stereochemical preferences of a reaction or biological target. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-25-9 | |
| Record name | O-(1,1-Dimethylethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17083-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-tert-Butyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-TERT-BUTYL-DL-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF4U4Q747 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of O Tert Butyl Dl Serine
Advanced Synthetic Strategies Utilizing O-tert-Butyl-DL-serine
Preparation of Non-Proteinogenic Amino Acids
This compound serves as a valuable chiral building block in the synthesis of non-proteinogenic amino acids, which are crucial for developing novel peptides and peptidomimetics. Its derivatives, particularly Nα-Fmoc-O-tert-butyl-d-serine, are employed as starting materials in multi-step synthetic pathways.
Synthesis of Orthogonally Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters
A synthetic strategy has been developed for preparing orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap). This method utilizes Nα-Fmoc-O-tert-butyl-d-serine as the starting material to produce l-Dap derivatives where the two amino groups are masked with different, selectively removable protecting groups. In these target structures, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is paired with either the acid-labile tert-butyloxycarbonyl (Boc) group or the p-toluenesulfonyl (tosyl, Ts) group. This orthogonal protection scheme is highly advantageous in peptide synthesis, allowing for the selective deprotection and modification of one amino group while the other remains protected. The synthesis proceeds through an intermediate 2,3-diaminopropanol, with the final carboxyl group being installed via oxidation of the primary alcohol function.
Table 1: Synthetic Strategy for Orthogonally Protected l-Dap Methyl Esters
| Step | Description | Key Reagents/Intermediates | Protecting Groups |
|---|---|---|---|
| 1 | Starting Material | Nα-Fmoc-O-tert-butyl-d-serine | Fmoc, t-Butyl |
| 2 | Aldehyde Formation | Oxidation of the corresponding alcohol | - |
| 3 | Reductive Amination | Primary amines, sulfonamides, Ti(OiPr)4 | Tosyl (Ts) or Benzyl (B1604629) |
| 4 | Oxidation | (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO) | - |
Reductive Amination Processes with Nα-Fmoc-O-tert-butyl-d-serine
A key transformation in the synthesis of protected l-Dap methyl esters from Nα-Fmoc-O-tert-butyl-d-serine is reductive amination. The process begins with the conversion of the starting amino acid into a corresponding aldehyde. This aldehyde then undergoes a reductive amination reaction with various primary amines and sulfonamides. This step is facilitated by the use of a Lewis acid, specifically titanium(IV) isopropoxide (Ti(OiPr)4), to yield appropriately masked 2,3-diaminopropanols. Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in organic synthesis for the preparation of amines. The procedure can often be carried out using the crude product from the preceding step, which minimizes the need for extensive chromatographic purification.
Stereochemical Integrity in Synthetic Transformations
Maintaining the stereochemical integrity of the chiral center is a critical aspect of synthesizing enantiomerically pure amino acid derivatives. In the synthetic pathway starting from Nα-Fmoc-O-tert-butyl-d-serine to produce protected l-Dap methyl esters, the chirality of the α-carbon of the original d-serine (B559539) template is preserved throughout all the synthetic steps. This retention of configuration is crucial for the final biological activity of peptides incorporating these non-proteinogenic residues. The mild reaction conditions employed, such as in the one-pot reduction of N-protected amino acids to amino alcohols, are designed to prevent racemization. The analysis of enantiomeric purity, often by chiral HPLC, confirms that the amino alcohol products typically possess very high enantiomeric excess (>99% ee).
Chemoenzymatic Approaches to Polypeptide Synthesis
Chemoenzymatic peptide synthesis represents a favorable alternative to purely chemical methods, as it proceeds under mild conditions and offers high stereoselectivity, often without the need for complex protection-deprotection schemes. Enzymes, particularly hydrolases like proteases and lipases, are used to catalyze the formation of peptide bonds. This approach is considered a "green" method due to its use of environmentally benign catalysts and conditions.
Enzyme-Catalyzed Polymerization of Serine Derivatives without Side Chain Protection
A significant advancement in chemoenzymatic synthesis is the direct polymerization of amino acid esters without protection of their side-chain functional groups. In one study, l-serine (B559523) ethyl ester (Ser-OEt) was successfully polymerized in an aqueous medium using papain as the enzyme catalyst. Despite the presence of a free hydroxyl group on the serine side chain, which would typically require protection in conventional chemical synthesis, the enzyme-catalyzed reaction proceeded efficiently. The resulting product, poly(l-serine), precipitated from the reaction mixture. Characterization by NMR spectroscopy and mass spectrometry confirmed that the polymer consisted of serine residues with free hydroxyl groups and had a degree of polymerization ranging from 5 to 22. Papain was selected for this process due to its broad substrate specificity, which includes neutral amino acids.
Optimization of Reaction Conditions (pH, monomer concentration)
The yield and degree of polymerization in chemoenzymatic peptide synthesis are highly dependent on reaction conditions such as pH, temperature, and the concentrations of the monomer and enzyme.
pH: The pH of the reaction medium is a critical parameter. For protease-catalyzed aminolysis, alkaline conditions are generally preferred because the deprotonated state of the incoming amino group is a better nucleophile for attacking the acyl-enzyme intermediate. In the papain-catalyzed polymerization of Ser-OEt, the reaction was tested at various pH levels, with pH 8.5 yielding the best results for poly(l-serine) precipitation. Trypsin, another protease, shows optimal activity around pH 8.
Monomer Concentration: High substrate concentrations are necessary to favor the aminolysis reaction (peptide bond formation) over the competing hydrolysis reaction. By increasing the concentration of the amino acid ester, the likelihood of another monomer acting as a nucleophile increases, driving the reaction toward polymerization. In several studies, monomer concentrations ranging from 0.1 to 1.0 M have been effectively used.
Table 2: Optimization of Chemoenzymatic Polymerization of Serine Ethyl Ester
| Parameter | Optimal Condition/Range | Rationale | Reference |
|---|---|---|---|
| Enzyme | Papain | Broad substrate specificity for neutral amino acids. | |
| pH | 8.5 | Favors deprotonation of the amino group for nucleophilic attack. | |
| Monomer Concentration | 0.1 M to 1.0 M | High concentration favors aminolysis over hydrolysis, promoting polymerization. |
Protecting Group Chemistry in this compound Derivatives
In the synthesis of peptides, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the correct amino acid sequence. For serine, both the α-amino group and the side-chain hydroxyl group must be managed. This compound serves as a key building block where the side-chain hydroxyl is protected by a tert-butyl group. This acid-labile group is stable under the conditions required for the removal of the temporary α-amino protecting groups used in the two major solid-phase peptide synthesis (SPPS) strategies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).
Fluorenylmethyloxycarbonyl (Fmoc) Protection (Fmoc-O-tert-butyl-L-serine)
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method in modern peptide synthesis, largely due to its use of mild, orthogonal protection schemes. In this approach, Fmoc-O-tert-butyl-L-serine is a crucial derivative. The Fmoc group temporarily protects the α-amino group, while the tert-butyl group provides semi-permanent protection for the serine hydroxyl side chain. This orthogonality is a cornerstone of the strategy, as the base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl ether.
Fmoc-O-tert-butyl-L-serine is a fundamental building block in Fmoc-based SPPS. The primary role of the Fmoc group is to mask the N-terminus of the serine derivative, preventing it from reacting during the coupling of the subsequent amino acid in the growing peptide chain. This allows for the stepwise and controlled elongation of the peptide from the C-terminus to the N-terminus.
The process involves the following cyclical steps:
Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed.
Activation and Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-O-tert-butyl-L-serine) is activated and coupled to the newly freed amino group on the resin.
Washing: Excess reagents are washed away.
This cycle is repeated until the desired peptide sequence is assembled. The Fmoc group's stability to acid ensures that the side-chain tert-butyl protecting groups and the acid-sensitive linker attaching the peptide to the resin remain intact throughout the synthesis. Furthermore, the Fmoc group possesses a strong chromophore, which allows for real-time monitoring of the deprotection step by measuring the UV absorbance of the cleavage byproducts.
The selective removal of the Fmoc group is a critical step that enables chain elongation in SPPS. This deprotection is achieved through a base-induced β-elimination mechanism.
Mechanism and Reagents: The acidic proton on the β-carbon of the fluorenyl system is abstracted by a base, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate.
| Reagent | Concentration & Solvent | Typical Time | Notes |
| Piperidine (B6355638) | 20-50% in DMF or NMP | 1-20 min | The most common reagent; acts as both the base and a scavenger for the dibenzofulvene byproduct. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used with a scavenger | Faster than piperidine | A non-nucleophilic base that can be used for difficult or slow deprotections. Requires a scavenger like piperidine to trap the dibenzofulvene. |
| Piperazine | 5% in DMF | Slower than piperidine | An alternative secondary amine base. |
| Tetrabutylammonium Fluoride (B91410) (TBAF) | 0.05-0.1M in DMF | ~20 min | An alternative, non-amine-based cleavage method. |
The dibenzofulvene byproduct is a reactive electrophile that can undergo a Michael addition with the newly deprotected α-amino group of the peptide, leading to a terminated chain. To prevent this side reaction, a scavenger, typically a secondary amine like piperidine, is included in the deprotection solution to trap the DBF, forming a stable adduct.
tert-Butoxycarbonyl (Boc) Protection (Boc-O-tert-butyl-L-serine)
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was the first widely adopted method for SPPS. In this scheme, the α-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by groups that require a much stronger acid, such as benzyl (Bzl) ethers, for removal. When incorporating a serine residue with a protected side chain in this strategy, a derivative like Boc-Ser(Bzl)-OH is typically used. The use of O-tert-butyl serine is less common within the traditional Boc framework because both the Boc and the O-tert-butyl groups are removed by similar acidic conditions, lacking orthogonality. However, the Boc protecting group is frequently used for side-chain protection in the alternative Fmoc strategy, for example in Fmoc-Lys(Boc)-OH.
The Boc strategy is valued for specific applications, such as the synthesis of short peptides or sequences prone to racemization under the basic conditions of Fmoc chemistry. The general cycle in Boc-based SPPS involves:
Deprotection: The N-terminal Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to yield the free amine.
Coupling: The next Boc-protected amino acid is activated and coupled.
This process is repeated until the peptide is fully assembled. The final cleavage from the resin and removal of side-chain protecting groups typically requires a very strong acid, such as anhydrous hydrogen fluoride (HF).
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism. The protecting group is protonated by a strong acid like TFA, leading to the formation of a stable tert-butyl cation and carbamic acid, which quickly decomposes to carbon dioxide and the free amine of the peptide.
Mechanism: Boc-NH-Peptide + H⁺ → [HO-C(=O)-NH-Peptide] + (CH₃)₃C⁺ [HO-C(=O)-NH-Peptide] → CO₂ + H₂N-Peptide
A significant challenge in this process is the generation of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic side chains present in the peptide, leading to undesired modifications.
| Amino Acid Residue | Side Product | Prevention Method |
| Tryptophan (Trp) | Alkylation of the indole (B1671886) ring | Addition of scavengers like 0.5% dithioethane (DTE) to the cleavage solution. |
| Methionine (Met) | Formation of sulfonium (B1226848) salts | Use of scavengers to trap the tert-butyl cation. |
| Cysteine (Cys) | Alkylation of the thiol group | Use of scavengers. |
| Tyrosine (Tyr) | Alkylation of the phenol (B47542) ring | Addition of scavengers. |
To mitigate these side reactions, "scavengers" are added to the deprotection and cleavage solutions. These are nucleophilic species that are more reactive towards the carbocations than the amino acid side chains. Common scavengers include thiols like dithioethane (DTE), triethylsilane, or anisole. Their role is to efficiently trap the tert-butyl cations, preventing them from modifying the peptide sequence and thereby ensuring the integrity of the final product.
Derivatization of this compound for Specific Research Applications
The strategic chemical modification of this compound is fundamental to its application in advanced scientific research. The tert-butyl group serves as a robust protecting group for the hydroxyl function of the serine side chain, allowing for selective reactions at the amino or carboxyl termini. nbinno.com This protection is stable under many standard reaction conditions but can be removed with moderate acids like trifluoroacetic acid (TFA), making it a valuable tool in peptide synthesis and the development of complex organic molecules. nbinno.com Derivatization of this compound enables the synthesis of specialized amino acid building blocks with tailored properties for various research applications, including medicinal chemistry and biotechnology. acs.org
N-Methyl-O-tert-butyl-L-serine for Enhanced Solubility and Stability
N-methylation of O-tert-butyl-serine is a critical derivatization that yields N-Methyl-O-tert-butyl-L-serine, a building block with enhanced characteristics for peptide synthesis. acs.org The presence of the tert-butyl ether group contributes to increased solubility and stability, facilitating its use in a range of organic reactions. pnas.org This compound is particularly valuable in the design of peptide-based therapeutics. acs.orgpnas.org
The introduction of the N-methyl group can confer several advantageous properties to the resulting peptides, such as increased resistance to enzymatic degradation and the ability to modulate peptide conformation. These features are highly desirable in drug discovery for designing more effective therapeutic agents. acs.org Fmoc-N-methyl-O-tert-butyl-L-serine is a commonly used derivative in solid-phase peptide synthesis (SPPS), where the Fmoc (fluorenylmethyloxycarbonyl) group provides temporary protection of the amino group, allowing for sequential and controlled assembly of the peptide chain. pnas.org
Research Applications of N-Methyl-O-tert-butyl-L-serine Derivatives
| Derivative | Protecting Groups | Key Features | Primary Research Applications |
|---|---|---|---|
| N-Methyl-O-tert-butyl-L-serine | O-tert-butyl | Enhanced solubility and stability. acs.org | Building block for novel pharmaceuticals, particularly for neurological disorders. acs.org |
| Fmoc-N-methyl-O-tert-butyl-L-serine | N-Fmoc, O-tert-butyl | Allows for selective deprotection during SPPS. pnas.org | Synthesis of complex peptides and peptide-based therapeutics. pnas.org |
O-Phospho-L-serine and its Derivatives
The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, often utilizes O-tert-butyl-serine as a protected precursor in a "global phosphorylation" strategy. rsc.org In this approach, the peptide is first assembled using standard solid-phase peptide synthesis (SPPS) with Fmoc-Ser(tBu)-OH as one of the building blocks. nbinno.com The tert-butyl group effectively shields the hydroxyl side chain during the chain assembly.
After the full-length peptide is synthesized, the tert-butyl protecting group is selectively removed from the serine residue using acid, typically trifluoroacetic acid (TFA), to expose the free hydroxyl group. nbinno.comrsc.org This hydroxyl group is then phosphorylated on-resin using a suitable phosphitylating agent, followed by oxidation. rsc.org Common phosphoramidite (B1245037) reagents include di-O-benzyl or di-O-tert-butyl N,N-dialkyl phosphoramidites. rsc.org The use of tert-butyl groups to protect the phosphate (B84403) moiety is also common, though their acid sensitivity can sometimes lead to the formation of H-phosphonate byproducts. rsc.org This multi-step process allows for the precise, site-specific introduction of a phosphate group, yielding the desired O-Phospho-L-serine residue within the peptide sequence. rsc.org
Common Reagents in Global Phosphorylation of Serine Residues
| Reagent Type | Example | Protecting Group on Phosphate | Key Characteristics |
|---|---|---|---|
| Phosphoramidite | Di-O-benzyl N,N-diisopropyl phosphoramidite | Benzyl (Bzl) | More acid-stable than tert-butyl. rsc.org |
| Phosphoramidite | Di-O-tert-butyl N,N-diisopropyl phosphoramidite | tert-Butyl (tBu) | Highly acid-sensitive; can lead to H-phosphonate side reactions. rsc.org |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (mCPBA) | N/A | Used to oxidize the phosphite (B83602) triester to the stable phosphate P(V). rsc.org |
Synthesis of Lipophilic N- and O-Acyl Derivatives
Increasing the lipophilicity of serine derivatives through acylation is a key strategy for modulating the biological properties of peptides and amino acids, such as their interaction with cell membranes. pnas.orgnih.gov This can be achieved through either N-acylation or O-acylation.
N-Acylation: The synthesis of N-acyl derivatives involves coupling a fatty acid to the amino group of O-tert-butyl-serine. This creates a lipoamino acid, an amphiphilic molecule with a polar amino acid head and a lipophilic acyl tail. Long-chain fatty acids are commonly used for this purpose. nih.gov The reaction can be mediated by N-carboxyanhydrides or other standard peptide coupling agents to form a stable amide bond. acs.org These lipophilic derivatives are instrumental in studying protein fatty acylation and developing functionalized protocell membranes. pnas.orgacs.org
O-Acylation: The synthesis of O-acyl derivatives requires a free hydroxyl group. Therefore, O-tert-butyl-serine is not the direct starting material. Instead, a chemoselective O-acylation of unprotected serine can be performed under acidic conditions (e.g., using trifluoroacetic acid). beilstein-journals.org In this method, the amino group is protonated and thus deactivated, allowing an acyl chloride or anhydride (B1165640) to react selectively with the hydroxyl group. beilstein-journals.org This provides a direct, scalable route to O-acyl serine derivatives, which can then be used to prepare amphiphilic organocatalysts or other complex molecules. beilstein-journals.org
Methods for Synthesizing Lipophilic Serine Derivatives
| Derivatization Type | Reagents | Key Features of Method | Resulting Derivative |
|---|---|---|---|
| N-Acylation | Fatty acids + Valine-N-carboxyanhydride (Val-NCA) | Mediates condensation of the fatty acid with the amino group. acs.org | Nα-Acyl-serine |
| N-Acylation | Long-chain fatty acyl-CoAs | Enzymatic transfer in biological systems. nih.gov | N-Acyl-serine |
Advanced Research Applications of O Tert Butyl Dl Serine in Peptide and Protein Science
Role in Peptide Synthesis Methodologies
The primary function of O-tert-Butyl-DL-serine in chemical synthesis is to serve as a protected amino acid. creative-peptides.com The tert-butyl group acts as a temporary mask for the reactive hydroxyl group on the serine side chain. This protection is critical as the hydroxyl group could otherwise interfere with the formation of amide bonds, which form the backbone of the peptide. The stability of the tert-butyl ether under various reaction conditions, coupled with its straightforward removal, makes it highly valuable in synthetic strategies. nih.govnih.gov
Building Block for Peptide Construction
This compound is a fundamental building block used in the assembly of peptides. In the intricate process of linking amino acids together, reactive side chains must be temporarily inactivated to ensure that the peptide bond forms only between the correct amino and carboxyl groups of sequential amino acids. creative-peptides.com The tert-butyl group on the serine side chain provides robust protection, preventing side reactions such as esterification or oxidation during the coupling steps. google.com
This protecting group is stable under the basic conditions often used for the removal of the N-terminal protecting group (like the Fmoc group), but it is easily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of synthesis. nih.govnih.gov This "orthogonal" protection strategy is a cornerstone of modern peptide chemistry, allowing for selective deprotection and ensuring the precise incorporation of serine into the desired sequence, ultimately leading to higher yields and purer peptide products. nih.gov Its utility extends to the synthesis of complex, biologically active compounds and pharmaceutical intermediates where precise molecular architecture is paramount. google.comnih.gov
Solid-Phase Peptide Synthesis (SPPS) Enhancements
The use of this compound is particularly advantageous in Solid-Phase Peptide Synthesis (SPPS), the most common method for creating synthetic peptides. In SPPS, the growing peptide chain is anchored to a solid resin support, and amino acids are added one by one. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach in SPPS, where O-tert-Butyl-serine is a key component. nih.gov
The tert-butyl protecting group enhances SPPS by:
Preventing Side Reactions: It effectively shields the serine hydroxyl group, preventing undesirable reactions that could lead to impurities or truncated sequences. For instance, it helps prevent side reactions like glutarimide formation. nih.gov
Improving Solubility and Stability: The presence of the tert-butyl group can enhance the solubility and stability of the protected amino acid, facilitating smoother and more efficient coupling reactions. google.com
Ensuring Orthogonality: The acid-labile nature of the tert-butyl group is perfectly compatible with the base-labile Fmoc group used to protect the N-terminus. This orthogonality allows for the selective removal of the Fmoc group at each step without affecting the side-chain protection, which remains intact until the final acid cleavage step. nih.gov
During the final step of SPPS, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group from serine, are removed simultaneously using a strong acid cocktail, typically containing TFA. nih.gov However, the release of tert-butyl cations during this step can lead to side reactions with sensitive residues like methionine or tryptophan. This is mitigated by adding "scavenger" molecules to the cleavage cocktail to trap these reactive cations. nih.govnih.gov
Synthesis of Complex Peptide Structures
The controlled and reliable incorporation of serine residues enabled by O-tert-Butyl-serine is crucial for the synthesis of complex peptide structures. These include therapeutic peptides, cyclic peptides, and peptides with post-translational modifications, where structural integrity is directly linked to biological function.
A notable example is its application in the synthesis of Enfuvirtide , a 36-amino acid peptide drug used as an HIV fusion inhibitor. A patent for an improved synthesis process of Enfuvirtide explicitly lists Fmoc-Ser(tBu)-OH as a required reactant for one of the peptide fragments, highlighting its importance in the production of this complex therapeutic peptide. google.com
The synthesis of cyclic peptides also benefits from this protected amino acid. Cyclization is often performed on the solid support or after cleavage, and having a protected serine residue prevents interference from the hydroxyl group during the ring-closing reaction. nih.govaltabioscience.com The orthogonal protection scheme allows for complex on-resin manipulations, such as the formation of specific disulfide bridges in cysteine-rich peptides, while the serine side chain remains protected. google.com
Preparation of Polypeptides and Copolypeptides
Beyond the synthesis of defined-sequence peptides, this compound is a key monomer for the creation of high-molecular-weight polypeptides and copolypeptides. These synthetic polymers, also known as poly(amino acids), are used in various biomedical applications, including drug delivery, tissue engineering, and as functional biomaterials. The primary method for their synthesis is the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). researchgate.net
The synthesis of Poly-O-tert-butyl-L-serine was first described in a seminal 1968 paper by N. M. Tooney and G. D. Fasman. researchgate.net This polypeptide is created through the ring-opening polymerization of the corresponding N-carboxyanhydride, O-tert-butyl-L-serine NCA. The resulting polymer, Poly-O-tert-butyl-L-serine, serves as a protected precursor. The tert-butyl groups can be removed after polymerization by treatment with acid to yield poly-L-serine, a water-soluble polypeptide with a high capacity for hydrogen bonding. google.com This two-step process allows for the creation of poly-L-serine, which would otherwise be difficult to synthesize directly due to the reactive hydroxyl side chain.
A significant advantage of NCA polymerization is the ability to control the molecular weight and dispersity of the resulting polypeptides, leading to well-defined materials. researchgate.net Research has shown that the polymerization of O-tert-butyl-L-serine NCA, often initiated by transition metal complexes or primary amines, can proceed in a controlled or "living" manner. This means that termination and chain-transfer side reactions are minimized, allowing the polymer chains to grow uniformly. altabioscience.comacs.org
By carefully selecting the initiator and controlling the monomer-to-initiator ratio ([M]/[I]), researchers can precisely dictate the degree of polymerization (DP) and thus the final molecular weight of the polypeptide. For instance, cobalt or iron initiators have been used for the controlled polymerization of various NCAs, including O-tert-butyl-L-serine NCA, to produce block copolypeptides with predictable segment lengths and narrow molecular weight distributions. altabioscience.com
The table below presents data on the synthesis of block copolypeptides containing Poly-O-tert-butyl-L-serine, demonstrating the level of control achievable.
| Entry | Block 1 Monomer | [M]/[I] Block 1 | DP Block 1 (calc.) | Block 2 Monomer | Total [M]/[I] | Final DP (calc.) | Final Mn (GPC-MALS) | Dispersity (Đ) |
|---|---|---|---|---|---|---|---|---|
| 1 | Met NCA | 50 | 50 | tBu-Ser NCA | 100 | 100 | 15,800 | 1.12 |
| 2 | Met NCA | 100 | 100 | tBu-Ser NCA | 200 | 200 | 31,100 | 1.15 |
| 3 | tBu-Ser NCA | 50 | 50 | Met NCA | 100 | 100 | 15,200 | 1.14 |
| 4 | tBu-Ser NCA | 100 | 100 | Met NCA | 200 | 200 | 30,500 | 1.16 |
This level of control is crucial for tailoring the physical and biological properties of the resulting polypeptides for specific advanced applications.
Conformational Studies of Poly-O-tert-butyl-L-serine (e.g., β-sheet formation)
The conformational landscape of polypeptides derived from serine is significantly influenced by side-chain modifications. Poly-L-serine, in its unprotected form, has a strong propensity to adopt a β-sheet conformation. This secondary structure, characterized by extensive intermolecular hydrogen bonding, renders the polymer insoluble in water, limiting its applications. nsf.govresearchgate.net The introduction of a tert-butyl protecting group on the hydroxyl side chain of serine to form poly-O-tert-butyl-L-serine alters these conformational tendencies.
Research into telechelic poly-L-serine with a tert-butyl protection group (T-polySerBu) has shown that it also adopts β-sheet structures. nih.gov This suggests that while the bulky tert-butyl group can introduce steric hindrance, it does not completely prevent the formation of ordered β-sheet assemblies. The ability of T-polySerBu to form these structures has been explored for its potential to act as a hardening agent in polymer blends, much like unprotected poly-L-serine. nih.gov
A key strategy to disrupt β-sheet formation and enhance solubility is the use of racemic mixtures of serine. The synthesis of poly-DL-serine (PSer), which incorporates both L-serine (B559523) and D-serine (B559539), effectively breaks the structural regularity required for stable β-sheet formation. researchgate.net This disruption forces the polymer into a more disordered, random coil structure in aqueous solutions. researchgate.net The conformational difference between these polymers has a dramatic effect on their physical properties, particularly solubility.
| Polymer | Predominant Conformation | Water Solubility (mg/mL) | Reference |
|---|---|---|---|
| Poly-L-serine (P-L-Ser) | β-sheet | <0.1 | researchgate.net |
| Poly-DL-serine (PSer) | Random coil | >500 | researchgate.net |
Development of Peptidomimetics and Bioactive Molecules
This compound is a valuable building block in medicinal chemistry, primarily due to the protective tert-butyl group on its side-chain hydroxyl function. nbinno.comnbinno.com This protection is crucial during the synthesis of peptides and complex organic molecules, preventing unwanted side reactions and allowing for precise, controlled assembly of the target compound. nbinno.com
Design of Enzyme Inhibitors
O-tert-Butyl-serine derivatives are utilized in the synthesis of enzyme inhibitors. chemimpex.comchemimpex.com The design of such inhibitors often requires the strategic placement of specific functional groups to interact with an enzyme's active site. Serine proteases, for example, are a major class of enzymes whose activity is modulated by inhibitors that interact with the active site serine residue. wichita.edu The tert-butyl group serves as a stable protecting group during the synthesis of complex inhibitor scaffolds. Its steric bulk can also be leveraged to create steric hindrance, which can enhance the selectivity of a reaction or the binding affinity of the final inhibitor molecule to its target enzyme. chemimpex.comchemimpex.com The development of mechanism-based inhibitors, which are designed to interact specifically with the S' subsites of serine proteases, showcases a strategy where exploiting enzyme architecture can lead to highly selective inhibitors. nih.gov
Modulation of Protein Interactions
The modulation of protein-protein interactions (PPIs) is a significant challenge in drug discovery due to the large and often flat surfaces involved. rsc.org O-tert-Butyl-serine is incorporated into synthetic peptides and peptidomimetics designed to disrupt or stabilize these interactions. nbinno.comchemimpex.com The tert-butyl group can influence the local steric and electronic environment of the serine residue within a peptide sequence. nbinno.com This modification can affect how the molecule presents itself to a biological target, potentially enhancing its ability to bind to a protein surface and block a specific interaction. nbinno.comnih.gov Researchers utilize such modified amino acids to fine-tune the pharmacological properties of potential drug candidates, including their binding affinity and metabolic stability, which are critical for effective PPI modulation. nbinno.comnih.gov
Incorporation into Advanced Biomaterials
Poly-DL-serine Hydrogels for Biomedical Applications
Hydrogels are water-rich polymer networks widely used in biomedical applications due to their ability to mimic natural tissues. researchgate.netmdpi.com Poly-DL-serine (PSer) has emerged as a highly promising material for creating advanced hydrogels. nih.govrepec.org Inspired by the high L-serine content in low-immunogenicity silk sericin and the presence of D-serine as a neurotransmitter in the human body, PSer hydrogels are designed for exceptional biocompatibility. researchgate.netnih.gov
These hydrogels are synthesized from highly water-soluble PSer precursors and exhibit significant resistance to the foreign-body response (FBR), a common cause of implant failure. nih.govrepec.org When implanted subcutaneously in mouse models, PSer hydrogels induced a negligible inflammatory response and resisted the formation of a fibrous collagen capsule for extended periods (up to 7 months). nih.gov This performance surpasses that of widely used poly(ethyleneglycol) (PEG) hydrogels, which have recently been shown to have potential immunogenicity. nih.gov The superior anti-FBR property of PSer hydrogels is attributed to their random coil structure, which prevents the β-sheet formation that can trigger an immune response. researchgate.net
| Hydrogel Material | Key Characteristic | In Vivo Response (Mouse Model) | Reference |
|---|---|---|---|
| Poly-DL-serine (PSer) | Biocompatible, anti-FBR, highly water-soluble | Negligible inflammatory response; no significant collagen encapsulation after 7 months | nih.gov |
| Poly(ethyleneglycol) (PEG) | Widely used as bio-inert material | Obvious FBR; potential for immunogenicity and antigenicity | researchgate.netnih.gov |
Bio-inspired Materials for Modulating Foreign-Body Response
The implantation of medical devices and biomaterials into the body often triggers a foreign-body response (FBR), a chronic inflammatory reaction that can lead to the formation of a dense fibrous capsule around the implant, ultimately causing its failure. nih.govmdpi.com Mitigating this response is a significant challenge in biomaterial science. rsc.org Inspired by nature, researchers have explored the use of amino acid-based polymers to create materials that are better tolerated by the immune system. nih.gov
One promising approach involves the use of poly-DL-serine (PSer), a material synthesized from this compound monomers. nih.gov The inspiration for PSer materials comes from two biological observations: the high content of L-serine in silk sericin, a protein with low immunogenicity, and the role of D-serine as a neurotransmitter. nih.govnih.gov This unique combination of D and L forms in the polymer backbone contributes to its biocompatibility.
Recent studies have demonstrated that hydrogels made from poly-DL-serine exhibit a remarkable ability to resist the foreign-body response. nih.govrepec.org When implanted subcutaneously in mice, PSer hydrogels induced a negligible inflammatory response and, critically, did not become encapsulated by the thick collagen layer characteristic of FBR, even after seven months. nih.govexlibrisgroup.com The performance of these PSer materials in minimizing FBR was found to be superior to that of poly(ethyleneglycol) (PEG) hydrogels, which are widely used as a standard for bio-inert materials. nih.govrepec.org Histological and RNA-sequencing analyses confirmed that the immune response to PSer hydrogels was minimal and comparable to a mock surgery group. nih.gov The synthesis of these advanced, FBR-resistant materials relies on the use of protected monomers like this compound to build the polypeptide chains.
| Biocompatibility | Highly biocompatible and water-soluble. nih.gov | Widely utilized as a bio-inert standard. nih.gov |
Non-ionic Hydrophilic Polypeptides
Non-ionic hydrophilic polypeptides are a class of polymers that are highly attractive for biomedical applications due to their excellent water solubility, biocompatibility, and potential to resist non-specific protein adsorption, a property often referred to as "stealth." researchgate.netresearchgate.net These characteristics are crucial for applications like drug delivery systems and surface coatings for medical implants. nih.gov
Poly-DL-serine, synthesized from this compound, is a prime example of such a polypeptide. The hydroxyl group (-OH) in the side chain of each serine residue gives the polymer its hydrophilic nature. acs.org During the synthesis of polyserine, this reactive hydroxyl group must be protected to prevent unwanted side reactions that would compromise the structure and purity of the final polypeptide. acs.org The tert-butyl group of this compound serves as this essential protector, ensuring the orderly polymerization of the amino acid into a high-molecular-weight, non-ionic, and highly hydrophilic material. acs.org
The properties of polyserine are often compared to another prominent non-ionic polymer, polysarcosine (pSar), which is a polypeptoid based on N-methylated glycine (B1666218). researchgate.net Like polyserine, pSar is noted for its PEG-like properties, including excellent water solubility, protein resistance, low toxicity, and a non-immunogenic character. researchgate.netresearchgate.net Both materials are considered promising alternatives to poly(ethylene glycol) (PEG), the current industry standard for stealth polymers, due in part to their foundation in endogenous amino acids and improved biodegradability. researchgate.net The development of such advanced polypeptides is critically dependent on the availability of high-purity protected amino acid derivatives like this compound.
Table 2: Properties of Non-ionic Hydrophilic Polymers
| Property | Poly-DL-serine (PSer) | Polysarcosine (pSar) | Poly(ethylene glycol) (PEG) |
|---|---|---|---|
| Monomer Unit | DL-Serine | Sarcosine (N-methyl glycine) | Ethylene glycol |
| Backbone | Polypeptide | Polypeptoid | Polyether |
| Hydrophilicity | High | High researchgate.net | High |
| Protein Resistance | High (inferred from low FBR) nih.gov | High, PEG-like researchgate.net | High |
| Immunogenicity | Low nih.govexlibrisgroup.com | Non-immunogenic researchgate.net | Can induce immune response after repeated administration. researchgate.net |
| Biocompatibility | High nih.gov | High, with low cellular toxicity researchgate.net | Generally considered biocompatible. |
Biological and Biomedical Research Investigations Involving O Tert Butyl Dl Serine
Enzymatic Studies and Catalysis
The protected nature of O-tert-Butyl-DL-serine makes it an invaluable tool for researchers investigating enzyme functions and leveraging biocatalysis for synthetic purposes.
This compound is frequently utilized as a precursor in the development of enzyme inhibitors and other biologically active molecules designed to probe enzyme mechanisms chemimpex.comchemimpex.com. The tert-butyl group provides steric hindrance, which can influence how a synthesized molecule fits into an enzyme's active site, leading to enhanced selectivity in reactions chemimpex.com. By incorporating this modified amino acid into peptides or other compounds, researchers can systematically study molecular interactions and enzyme activity chemimpex.com.
A prominent example of its application is in the synthesis of peptide drugs. The pharmaceutical agent goserelin (B1671991) (Zoladex), a luteinizing hormone-releasing hormone (LHRH) agonist, contains the derivative 6-D-(O-tert-butyl)serine hres.ca. The inclusion of this protected serine is critical to the final structure and function of the peptide, which is designed to interact with specific hormonal pathways. The synthesis of such complex peptides relies on the side-chain protection strategy to ensure the correct amino acid sequence and prevent unwanted side reactions, thereby enabling the creation of potent and specific therapeutic agents hres.canih.gov.
| Molecule Synthesized Using O-tert-Butyl-serine | Application in Enzymatic/Biological Studies | Reference |
|---|---|---|
| Goserelin (Zoladex) | An LHRH agonist used in cancer therapy; the protected serine is a key structural component for its biological activity. | hres.ca |
| Custom Peptides | Used as building blocks for enzyme inhibitors and to study protein-protein interactions. | chemimpex.comchemimpex.com |
In the field of biocatalysis, enzymes are used to perform chemical transformations. O-tert-Butyl-serine derivatives have been employed in chemoenzymatic polymerization, a process that uses enzymes to synthesize polymers. Specifically, O-tert-butyl-serine methyl ester has been used as a monomer in polymerizations catalyzed by the enzyme papain acs.org. In these reactions, papain facilitates the formation of peptide bonds between the monomer units to create poly(O-tert-butyl l-serine) nih.gov.
The presence of the tert-butyl protecting group is essential for the success of this process. It shields the hydroxyl group of the serine monomer, preventing it from undergoing undesired reactions that would interfere with the enzyme-catalyzed polymerization and the formation of the polypeptide backbone nih.gov. This method represents a green chemistry approach, often conducted in aqueous media, for producing well-defined polymers based on amino acid scaffolds.
Metabolic Pathways and Cellular Functions Related to Serine
While this compound is not directly administered to cells or organisms to study metabolic pathways, it is a critical synthetic intermediate for creating molecules that are used to investigate these processes. The native amino acid, serine, is central to numerous cellular functions, and molecules derived from its protected forms are valuable research tools.
Serine is a non-essential amino acid that plays a vital role in a wide array of cellular functions, including the synthesis of proteins, lipids, and nucleotides. It is the metabolic precursor to numerous other essential compounds, including glycine (B1666218), cysteine, and tryptophan. Given its central role, dysregulation of serine metabolism has been implicated in various diseases, including neurological disorders and cancer. Research in this area often requires complex molecular probes and inhibitors to dissect specific enzymatic steps. This compound serves as a key building block in the chemical synthesis of such targeted probes and inhibitors, enabling a deeper understanding of serine's metabolic significance.
The Serine-Glycine-One-Carbon (SGOC) metabolic network is a fundamental pathway linked to cell proliferation and biosynthesis. This pathway is responsible for producing one-carbon units (in the form of folate derivatives) that are essential for the synthesis of DNA, RNA, and other macromolecules. Serine is the primary source of these one-carbon units. To investigate the enzymes and fluxes within the SGOC pathway, researchers often rely on specifically designed inhibitors or labeled substrates. The synthesis of these complex chemical tools often involves multi-step procedures where protected amino acids like this compound are indispensable for achieving the desired molecular architecture and preventing unwanted reactivity.
The involvement of serine metabolism in cell proliferation is well-established, particularly in rapidly dividing cells like cancer cells and activated immune cells. Consequently, molecules that can modulate serine pathways or related cellular processes are of great interest. This compound and other protected serine derivatives serve as foundational components in the synthesis of novel compounds tested for their effects on cell growth and immune responses.
For instance, in one study, a series of derivatives of the natural product tetrandrine (B1684364) were synthesized using various protected amino acids, including a Boc-protected serine (a conceptually similar protecting group strategy). These new compounds were then evaluated for their antiproliferative activity against human colorectal cancer cells. The study found that the introduction of the protected serine moiety markedly weakened the anticancer activity compared to the parent compound and other derivatives mdpi.com.
| Research Area | Role of Protected Serine Derivative | Key Finding | Reference |
|---|---|---|---|
| Anticancer Agent Development | Used as a building block to synthesize a derivative of tetrandrine. | The introduction of a Boc-protected serine group markedly weakened the antiproliferative activity against HCT-15 cancer cells. | mdpi.com |
| Immunology / Adjuvant Development | Used as a scaffold in the synthesis of serine-based glycolipids. | The resulting glycolipids demonstrated the ability to promote the proliferation of OVA-specific CD8+ T cells in a mouse model. | acs.org |
| Tissue Engineering | Used to synthesize polymers for cell scaffolding. | Polymers derived from N-protected serine can be considered potential cell-friendly scaffolding materials that support cell growth and proliferation. | researchgate.net |
Neurobiological Research
The investigation of neurological functions and disorders frequently relies on the availability of specific molecules that can interact with targets in the central nervous system (CNS). This compound is instrumental in the synthesis of such molecules, particularly those related to the study of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor, a key player in synaptic plasticity, learning, and memory.
The NMDA receptor is unique in that its activation requires the binding of both the primary agonist, glutamate, and a co-agonist. nih.gov For many years, glycine was considered the primary co-agonist, but a growing body of evidence has established D-serine (B559539) as a key, and in some brain regions, the dominant, endogenous co-agonist for synaptic NMDA receptors. nih.govsemanticscholar.org D-serine binds to the GluN1 subunit of the NMDA receptor, and this binding is essential for the glutamate-mediated opening of the receptor's ion channel. nih.gov
The synthesis of D-serine analogs and derivatives for research purposes often employs protected forms of serine, such as O-tert-Butyl-D-serine, to facilitate the construction of these molecules. This allows for the systematic modification of the D-serine structure to investigate its binding and functional effects at the NMDA receptor.
Given the critical role of NMDA receptor function in the brain, dysregulation of D-serine levels has been implicated in a variety of neurological and neurodegenerative disorders. nih.gov Research in this area often involves the use of synthetic serine derivatives to probe these pathological processes.
Schizophrenia: Some studies have reported decreased levels of D-serine in the cerebrospinal fluid and serum of individuals with schizophrenia, leading to the hypothesis that NMDA receptor hypofunction may contribute to the symptoms of the disorder. nih.gov
Alzheimer's Disease: The role of D-serine in Alzheimer's disease is complex. While NMDA receptor-mediated excitotoxicity is thought to contribute to neuronal damage in the disease, some studies have also found reduced D-serine levels in certain brain regions of Alzheimer's patients. alzdiscovery.org This suggests a delicate balance of D-serine signaling is crucial for neuronal health.
Parkinson's Disease: Research has also explored the involvement of D-serine in Parkinson's disease, with studies indicating the presence of D-serine and its synthesizing enzyme, serine racemase, in key brain regions affected by the disease. nih.gov
The ability to synthesize specific peptides and molecules that can modulate the D-serine/NMDA receptor pathway is crucial for untangling these complex relationships, and this compound serves as a fundamental starting material in these synthetic endeavors. nbinno.com
Pharmacological and Therapeutic Potential
The chemical properties of this compound make it a valuable tool in the development of new drugs and therapeutic strategies, particularly for diseases of the central nervous system. nbinno.com
In drug discovery, the incorporation of modified amino acids like this compound into potential drug candidates can significantly alter their pharmacological properties. nbinno.com The tert-butyl group can influence factors such as:
Metabolic Stability: Protecting the hydroxyl group can prevent metabolic degradation, prolonging the drug's presence in the body. nbinno.com
Bioavailability: Modifications can enhance a molecule's ability to be absorbed and distributed to its target. nbinno.com
Binding Affinity: The size and properties of the tert-butyl group can affect how a molecule interacts with its biological target. nbinno.com
These modifications are critical for fine-tuning the efficacy and safety of new pharmaceutical formulations.
Biopharmaceuticals, such as therapeutic peptides and proteins, represent a growing class of drugs. The precise sequence and structure of these molecules are critical to their function. This compound is a key reagent in solid-phase peptide synthesis (SPPS), the primary method for producing synthetic peptides. nbinno.com Its use ensures that the serine residues are incorporated correctly into the growing peptide chain, leading to higher yields and purer products. nbinno.com This is essential for the development of peptide-based therapeutics that target neurological disorders.
One of the major challenges in treating CNS disorders is the blood-brain barrier (BBB), which restricts the entry of many drugs into the brain. nih.gov Medicinal chemists are exploring various strategies to overcome this barrier, including the development of prodrugs and targeted delivery systems. nih.gov Prodrugs are inactive compounds that are converted into active drugs within the body, and in some cases, can be designed to cross the BBB more effectively. nih.gov The synthesis of such complex molecules often relies on the use of protected amino acids like this compound to control the chemical reactions and ensure the final product has the desired structure and properties for brain delivery. nbinno.com
Data Tables
Table 1: Research Areas Investigating D-serine and NMDA Receptor Function
| Research Area | Key Findings | Implication for Neurological Disorders |
| Synaptic Plasticity | D-serine is crucial for inducing long-term potentiation (LTP), a cellular basis for learning and memory. | Dysregulation of D-serine may contribute to cognitive deficits. |
| Neurodevelopment | D-serine plays a role in neuronal migration and the formation of neural circuits. | Altered D-serine levels during development could be a factor in neurodevelopmental disorders. |
| Excitotoxicity | Excessive NMDA receptor activation, co-agonized by D-serine, can lead to neuronal cell death. | May be a mechanism of neurodegeneration in diseases like Alzheimer's and after brain injury. |
| Schizophrenia | Lower levels of D-serine have been observed in some patients, suggesting NMDA receptor hypofunction. | D-serine or drugs that modulate its levels are being investigated as potential treatments. |
| Alzheimer's Disease | The role is complex, with evidence for both neuroprotective and neurotoxic effects depending on the context. | The D-serine pathway is a potential target for therapeutic intervention. |
Table 2: Applications of O-tert-Butyl-serine in Pharmaceutical Development
| Application | Role of O-tert-Butyl-serine | Desired Outcome |
| Peptide Synthesis | Protected amino acid building block. | High-purity synthesis of therapeutic peptides. nbinno.com |
| Drug Discovery | Incorporation into small molecules to modify properties. | Improved metabolic stability, bioavailability, and target binding. nbinno.com |
| Prodrug Development | Facilitates synthesis of molecules for targeted delivery. | Enhanced delivery of drugs across the blood-brain barrier. nih.gov |
| Biopharmaceutical Manufacturing | Ensures correct incorporation of serine into biologics. | Production of well-defined and effective biopharmaceutical drugs. |
Antimicrobial and Fungicidal Activity of Derivatives
While research into the direct antimicrobial and fungicidal properties of this compound is not extensively documented in publicly available literature, investigations into structurally related O-acyl derivatives of DL-serine provide valuable insights into the potential antimicrobial activities of this class of compounds. The introduction of lipophilic moieties to the serine backbone can confer significant biological activity, particularly against fungal pathogens.
Detailed research into the fungicidal properties of O-acyl-DL-serine derivatives has revealed that the nature of the acyl group plays a crucial role in the compound's efficacy. Studies have demonstrated that increasing the lipophilicity of the serine derivative by introducing long-chain fatty acids can lead to potent antifungal effects. This is exemplified by the fungicidal activity of O-myristoyl-DL-serine, which has been tested against a range of plant pathogenic fungi.
The fungicidal efficacy of these derivatives is often evaluated by measuring the inhibition of mycelial growth. For instance, O-myristoyl-DL-serine has shown complete inhibition of the mycelium growth of Verticillium dahliae at a concentration of 100 µg/mL researchgate.net. The activity of such derivatives is not uniform across all fungal species, indicating a degree of selectivity in their mode of action.
Below are detailed findings from studies on the fungicidal activity of O-acyl-DL-serine derivatives against various fungal strains.
Table 1: Fungicidal Activity of O-myristoyl-DL-serine
| Fungal Strain | Mycelial Growth Inhibition (%) at 100 µg/mL |
| Verticillium dahliae | 100 |
| Botrytis cinerea | 48 |
| Fusarium moniliforme | 35 |
| Venturia inaequalis | 25 |
| Aspergillus niger | 20 |
| Penicillium expansum | 15 |
Data sourced from Dirvianskytė, N., et al. (2003). Synthesis and Fungicidal Activity of Lipophylic N- and O-Acyl Derivatives of β-Hydroxy DL-α-Amino Acids. researchgate.net
The research in this area suggests that the lipophilic side chain is a key determinant of the fungicidal activity of these serine derivatives. While O-myristoyl-DL-serine, with its C14 acyl chain, demonstrates significant activity, the direct fungicidal or antimicrobial potential of the tert-butyl group in this compound remains an area for further investigation. The bulky and hydrophobic nature of the tert-butyl group could theoretically influence interactions with microbial cell membranes, a common target for antimicrobial compounds. However, without specific studies on this compound derivatives, this remains speculative.
The findings for O-acyl-DL-serine derivatives underscore a promising avenue for the development of novel antifungal agents based on modified amino acid scaffolds. Further research is warranted to explore how different O-alkyl and O-acyl substitutions on the serine molecule, including the tert-butyl group, affect the spectrum and potency of antimicrobial and fungicidal activities.
Analytical and Characterization Methodologies for O Tert Butyl Dl Serine and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and conformational properties of O-tert-Butyl-DL-serine.
Mass Spectrometry (MS, MALDI-TOF MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. The molecular weight of O-tert-Butyl-serine is 161.20 g/mol medchemexpress.com.
Interactive Data Table: Key Mass Spectrometry Data for O-tert-Butyl-serine
| Parameter | Value | Technique | Notes |
| Molecular Weight | 161.20 | - | Calculated |
| Molecular Formula | C₇H₁₅NO₃ | - | - |
| Key Fragmentation | Loss of -C(CH₃)₃ | EI-MS | Predicted based on structure |
| Key Fragmentation | Loss of -CH₂OC(CH₃)₃ | EI-MS | Predicted based on structure |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the amine, carboxylic acid, and ether functional groups.
A comparison of the FTIR spectra of D-serine (B559539), L-serine (B559523), and DL-serine has shown that while the enantiomers have identical spectra, the spectrum of the racemic mixture (DL-serine) shows distinct differences. For instance, a broad band around 3465 cm⁻¹ due to O-H stretching is present in the enantiomers but absent in the DL-form. Conversely, CH₂ asymmetric and symmetric stretching bands around 3013 cm⁻¹ and 2971 cm⁻¹, and a CH stretch at 2942 cm⁻¹ are present in DL-serine but absent in the pure enantiomers researchgate.net.
For this compound, the spectrum would be expected to show:
O-H stretch of the carboxylic acid, typically a broad band in the 2500-3300 cm⁻¹ region.
N-H stretch of the amine group, usually in the 3300-3500 cm⁻¹ region.
C-H stretches of the alkyl groups (including the tert-butyl group) just below 3000 cm⁻¹.
C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹.
C-O stretch of the ether linkage, typically in the 1000-1300 cm⁻¹ region.
The PubChem database indicates the availability of FTIR spectra for O-tert-Butyl-L-serine, acquired using a Bruker Tensor 27 FT-IR instrument nih.gov.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500-3300 | Broad |
| Amine N-H | 3300-3500 | Medium |
| Alkyl C-H | 2850-2960 | Strong |
| Carboxylic Acid C=O | 1700-1725 | Strong |
| Ether C-O | 1000-1300 | Strong |
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and secondary structure of chiral molecules in solution nih.gov. Natural amino acids, being chiral, exhibit CD signals. However, for a racemic mixture such as this compound, which contains equal amounts of the D- and L-enantiomers, the CD signals of the two enantiomers will cancel each other out, resulting in a net CD signal of zero. Therefore, CD spectroscopy is not used to analyze the racemate itself but is invaluable for assessing the enantiomeric purity of its separated components or for studying the conformation of chiral derivatives.
Studies on serine and other amino acids have utilized CD spectroscopy to investigate their conformational distributions in aqueous solutions under various pH conditions ualberta.ca. Vibrational Circular Dichroism (VCD) has also been used to distinguish between D- and L-serine in the solid state.
Chromatographic Separations
Chromatographic techniques are essential for the separation and purification of this compound and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of O-tert-Butyl-serine and for separating its enantiomers. Due to the chiral nature of the molecule, specific chiral stationary phases (CSPs) are required for the enantiomeric separation of the DL-racemate.
A patented method describes the successful chiral separation of this compound using a teicoplanin-bonded chiral stationary phase (Tei-CSP) google.com. This method employs a simple mobile phase consisting of a methanol (B129727) and water mixture. The separation efficiency was shown to be dependent on the volume ratio of methanol to water, with different ratios being optimal for different side-chain protected amino acids google.com.
For general purity analysis, reversed-phase HPLC (RP-HPLC) is commonly used. Since this compound lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection myfoodresearch.comnih.gov.
Interactive Data Table: HPLC Method for Chiral Separation of this compound
| Parameter | Condition | Reference |
| Stationary Phase | Teicoplanin-bonded chiral stationary phase (Tei-CSP) | google.com |
| Mobile Phase | Methanol:Water (e.g., 30:70 v/v) | google.com |
| Detection | Not specified (typically UV or MS) | - |
| Application | Chiral separation of D- and L-enantiomers | google.com |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial liquid chromatography technique for analyzing polymers. It separates macromolecules based on their size or hydrodynamic volume in solution. This method is widely employed to determine the molecular weight distribution, average molecular weights (such as the number-average molecular weight, Mn), and the polydispersity index (PDI or Đ) of polymers. The molecular weight distribution is a fundamental property that influences the material's physical characteristics, including strength and resilience, and its processability.
In the context of this compound, GPC is used to characterize the polymers synthesized from this amino acid derivative. For instance, poly-DL-serine diacrylamide (B3188283) (PSerDA), a hydrogel precursor synthesized from this compound, has been analyzed using GPC to determine its molecular weight and dispersity. Similarly, polymers derived from the related compound O-tert-Butyl-L-serine methyl ester have also been characterized using this technique to assess the degree of polymerization and molecular weight distribution.
The operational parameters for GPC analysis can vary depending on the specific polymer and the instrumentation. Key variables include the solvent (mobile phase), the type of column, flow rate, and temperature. Polystyrene is commonly used as a standard for calibration to calculate the relative molecular weight and dispersity.
Below is a data table summarizing GPC conditions used in the characterization of two different polymers derived from O-tert-butyl-serine derivatives.
| Parameter | Polymer 1: PSerDA | Polymer 2: T-polySer |
| Precursor | This compound | O-tert-Butyl-L-serine methyl ester |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) | N,N-dimethylformamide (DMF) with 10 mM lithium bromide |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 40 °C |
| Detector | Refractive Index Detector | Not Specified |
| Calibration Standard | Polystyrene (PS) | Poly(ethylene glycol) |
| Reported Mn | 3300 Da and 8600 Da | ~1200 Da |
| Reported Dispersity (Đ/PDI) | 1.12–1.18 | 1.01 |
Crystallography and Structural Elucidation (e.g., X-ray Single Crystal Diffraction)
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule from its crystalline form. The method involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the diffracted spots are used to calculate an electron density map, from which the molecular structure can be built and refined. This technique is powerful for unambiguously determining the relative configuration of stereogenic centers.
While specific crystallographic data for this compound is not detailed in the provided search results, extensive studies have been conducted on its parent amino acids, L-serine and DL-serine, using single-crystal X-ray diffraction. These studies provide insight into the molecular conformation and intermolecular interactions, such as hydrogen bonding, that are fundamental to the structure of serine and its derivatives.
For example, L-serine has been shown to crystallize in an orthorhombic system with the space group P212121. The analysis of its structure under high pressure reveals changes in hydrogen bond geometries and molecular conformation. Such studies are critical for understanding how the molecular packing and structure respond to external conditions.
The table below presents crystallographic data for the parent compound, L-serine.
| Parameter | L-Serine Crystal Data |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimension (a) | 8.599 Å |
| Unit Cell Dimension (b) | 9.348 Å |
| Unit Cell Dimension (c) | 5.618 Å |
Purity and Quality Control Methodologies
Ensuring the purity and quality of this compound and its derivatives is essential for their application in research and synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is a common technique used to monitor the progress of chemical reactions during the synthesis of this compound derivatives. It allows for a rapid qualitative assessment of the presence of starting materials and the formation of products, helping to determine the reaction's endpoint.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of amino acids and their derivatives. For DL-serine, a method has been developed to separate and detect the D- and L-enantiomers. This involves a pre-column derivatization step where the serine isomers are reacted with ortho-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form diastereomeric products. These diastereomers can then be separated on a conventional reversed-phase HPLC column and quantified, often using an electrochemical detector for high sensitivity. This methodology is critical for determining the enantiomeric purity of serine derivatives.
The table below outlines typical conditions for the HPLC analysis of serine isomers.
| Parameter | HPLC Method for D-/L-Serine Separation |
| Derivatization Reagents | ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) |
| Separation Mode | Reversed-Phase HPLC |
| Detection Method | Electrochemical Detector (ECD) |
| Application | Separation and quantification of D- and L-serine |
Spectroscopic and Other Methods:
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of synthesized compounds. For polymers derived from O-tert-butyl-serine, NMR spectra can confirm the presence of characteristic chemical groups and can be used to calculate the degree of polymerization by comparing integral ratios of specific peaks.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of a compound, confirming its identity. For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can be used to characterize the distribution of polymer chains.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The synthesis of polypeptides and other complex molecules often relies on the use of protected amino acids like O-tert-Butyl-DL-serine. Traditional methods can require harsh conditions and the use of large quantities of organic solvents. nih.gov Future research is increasingly focused on developing more efficient, environmentally friendly, and controlled synthetic methodologies.
One promising area is the advancement of chemoenzymatic polymerization (CEP) techniques. For instance, the use of enzymes like papain in aqueous media allows for the direct polymerization of serine derivatives, potentially reducing the reliance on side-chain protection under certain conditions. nih.gov However, for the synthesis of well-defined block copolymers or complex hierarchical structures, protecting groups remain essential. Research into novel enzymatic processes that are compatible with protected monomers like this compound could open up pathways to new biomaterials with precisely controlled structures. nih.gov
Another significant development is the use of alternative polymerization initiators and monomers that are more tolerant to impurities like water. The polymerization of N-phenoxycarbonyl (NPC) derivatives of amino acids, including this compound, presents a simpler and more robust method for creating polypeptides compared to the moisture-sensitive N-carboxyanhydride (NCA) monomers. thieme-connect.com This approach allows for controlled polymerization in open-air conditions, simplifying the process and making it more scalable. thieme-connect.com
Future exploration in this area will likely focus on:
Green Chemistry Approaches: Developing syntheses that minimize solvent use and waste.
Catalyst Development: Discovering new enzymatic or chemical catalysts that offer greater control over polymer chain length and architecture.
Monomer Diversification: Expanding the library of functionalized NPC or other stable monomers derived from this compound.
| Synthetic Approach | Key Features | Potential Advantages |
| Chemoenzymatic Polymerization (CEP) | Uses enzymes (e.g., papain) as catalysts in aqueous media. nih.gov | Environmentally friendly, potential for creating novel structures. nih.gov |
| N-Phenoxycarbonyl (NPC) Monomers | Utilizes moisture-insensitive monomers for polymerization. thieme-connect.com | Allows for controlled synthesis in open vessels, simplifying scale-up. thieme-connect.com |
Development of this compound-based Prodrugs
Prodrug design is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Amino acids are attractive promoieties for creating prodrugs because they can target endogenous amino acid transporters, potentially enhancing drug absorption and delivery. Serine, with its reactive hydroxyl group, is a particularly useful linker for attaching drugs.
The development of serine-based prodrugs often requires the temporary protection of its side-chain hydroxyl group during synthesis to ensure selective modification of other functional groups. This is where this compound serves as a crucial intermediate. The tert-butyl group can be selectively removed under specific conditions to reveal the hydroxyl group, which can then be linked to a parent drug molecule via an ester or ether bond. nih.gov
For example, dipeptide prodrugs incorporating serine have been evaluated to enhance the stability and transport of antiviral compounds. nih.gov Similarly, tethering L-serine (B559523) to nipecotic acid has been explored as a strategy to improve its penetration across the blood-brain barrier for potential use in epilepsy treatment. thieme-connect.com The synthesis of such conjugates relies on protected serine derivatives to control the chemical reactions.
Future research in this domain will likely involve:
Designing novel linkers based on serine that offer controlled release of the active drug at the target site.
Utilizing this compound to synthesize prodrugs of various therapeutic agents, including anticancer drugs, antivirals, and central nervous system agents.
Exploring how the stereochemistry (D- vs. L-serine) of the linker influences interactions with transporters and metabolic enzymes.
Investigation of Stereoisomer-Specific Biological Activities
The stereochemistry of amino acids plays a pivotal role in their biological function. While L-amino acids are the primary constituents of proteins, D-amino acids also have important biological roles, such as D-serine (B559539) acting as a neurotransmitter in the human body. nih.gov Consequently, investigating the distinct properties of materials derived from L-serine, D-serine, and the racemic DL-mixture is a critical area of research.
A compelling example is the development of hydrogels from poly-DL-serine. Research has shown that hydrogels made from a racemic mixture of D- and L-serine (synthesized using this compound) exhibit superior resistance to the foreign-body response (FBR) when implanted in vivo. nih.gov The incorporation of D-serine disrupts the tendency of the polymer chains to fold into β-sheet structures, which is common for pure poly-L-serine. nih.gov This results in a random coil structure that is highly water-soluble and less likely to trigger an inflammatory response and fibrous encapsulation. nih.gov
This finding underscores the importance of stereochemistry in biomaterial design. Future investigations are expected to delve deeper into:
The specific cellular and tissue responses to materials synthesized from D-, L-, and DL-serine derivatives.
The development of stereochemically defined polymers for applications where specific secondary structures are either desired or need to be avoided.
The potential use of D-serine-containing peptides and polymers as novel therapeutic agents, leveraging their unique biological activities and resistance to degradation by common proteases.
| Polymer Stereochemistry | Structural Property | Biological Implication |
| Poly-L-serine | Tends to form β-sheet structures. nih.gov | May lead to aggregation and immunogenic responses. |
| Poly-DL-serine | Forms a random coil structure due to stereochemical disruption. nih.gov | High water solubility, low immunogenicity, resists foreign-body response. nih.gov |
Advanced Applications in Targeted Drug Delivery and Nanomedicine
Building on its utility in creating biocompatible polymers, this compound is a key precursor for advanced materials in nanomedicine and targeted drug delivery. The ability to synthesize poly-DL-serine hydrogels that resist the foreign-body response opens up numerous possibilities for long-term implantable devices and drug delivery systems. nih.gov
These hydrogels can be engineered to encapsulate and release therapeutic agents over extended periods without eliciting a significant immune reaction, which is a major challenge for many biomaterials. nih.gov The simple and scalable synthesis of poly-DL-serine, starting from this compound, makes it an attractive candidate for commercial and clinical applications. nih.gov
Furthermore, polypeptides synthesized from protected serine derivatives can be designed as nanocarriers for tumor therapy. thieme-connect.com These polymers can self-assemble into nanoparticles, encapsulating anticancer drugs and delivering them specifically to tumor tissues. The hydroxyl groups of serine, after deprotection, can be further functionalized with targeting ligands to enhance specificity. The development of stimuli-responsive hydrogels that release their payload in response to specific biological cues (e.g., pH, enzymes) is another active area of research. nih.gov
Emerging applications in this field include:
Implantable Biosensors: Encapsulating sensor components within non-immunogenic poly-DL-serine hydrogels.
Tissue Engineering Scaffolds: Creating biocompatible scaffolds that support cell growth and tissue regeneration.
Smart Drug Delivery Systems: Developing nanocarriers that can be triggered to release drugs at a specific time and location in the body.
Integrative Omics Approaches in Serine Metabolism Research
Integrative omics—including genomics, proteomics, and metabolomics—are powerful tools for understanding complex biological processes like amino acid metabolism. Serine metabolism is of particular interest in cancer research, as many tumors show upregulated serine synthesis to support rapid proliferation. nih.govnih.gov Genomic and transcriptomic studies have revealed the amplification and overexpression of key enzymes in the serine biosynthesis pathway in various cancers. nih.gov
While this compound is a synthetic compound not found in natural metabolic pathways, it and other derivatives are invaluable tools for studying these processes. For instance:
Proteomics: Synthetic peptides containing O-tert-butyl-serine can be used as probes or inhibitors to study the function of specific enzymes involved in serine metabolism or post-translational modifications like phosphorylation, where serine is a key target.
Metabolomics: Isotopically labeled versions of O-tert-butyl-serine could be used in tracer studies. After cellular uptake and deprotection, the labeled serine could be tracked through various metabolic pathways, providing insights into metabolic flux and how it is altered in disease states.
Epigenomics: Serine metabolism is intricately linked to one-carbon metabolism, which supplies the methyl groups for DNA and histone methylation—key epigenetic modifications. nih.gov Understanding how serine flux impacts the epigenome is a major research frontier. Protected serine derivatives can be incorporated into synthetic peptide substrates for histone-modifying enzymes, aiding in the study of these epigenetic writers and erasers.
Future research will likely use these advanced tools to explore how the serine metabolic network is regulated and how it communicates with other cellular processes, with synthetic derivatives like this compound serving as essential chemical tools to probe these complex systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for O-tert-Butyl-DL-serine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of This compound typically involves tert-butylation of serine derivatives under anhydrous conditions. A common approach is the use of tert-butyl chloroformate in the presence of a base like triethylamine . To optimize reproducibility:
- Monitor reaction progress via TLC (Rf values) or HPLC (retention times).
- Control temperature (e.g., 0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent side reactions.
- Validate purity using melting point analysis and spectroscopic methods (¹H/¹³C NMR, IR) .
Q. How can researchers safely handle This compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are most effective for characterizing This compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity assessment .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.5–4.0 ppm (serine backbone) .
- FT-IR: Confirm carbonyl (C=O) and hydroxyl (O-H) stretches .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification .
Advanced Research Questions
Q. How can stereochemical discrepancies in This compound synthesis be resolved using chiral resolution techniques?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm enantiomeric excess .
- Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. What strategies are recommended for reconciling contradictory data in reaction yield optimization studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) .
- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield.
- Reproducibility Checks : Cross-validate results with independent replicates and control groups .
Q. How can computational chemistry be integrated with experimental data to predict This compound stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the tert-butyl group at different pH levels.
- DFT Calculations : Estimate activation energies for degradation mechanisms .
- Experimental Validation : Compare computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) .
Data Analysis and Interpretation
Q. How should researchers design a study to investigate the role of This compound in peptide synthesis efficiency?
- Methodological Answer :
- Hypothesis : Test if tert-butyl protection reduces racemization during coupling.
- Experimental Design :
- Control Group : Use unprotected serine.
- Variables : Coupling reagents (e.g., HBTU vs. DCC), solvent systems (DMF vs. DCM).
- Outcome Metrics : Measure enantiomeric purity (HPLC) and coupling yield (gravimetric analysis) .
Ethical and Methodological Frameworks
Q. What FINER criteria apply to formulating research questions about This compound?
- Methodological Answer :
- Feasible : Ensure access to specialized equipment (e.g., chiral columns).
- Novel : Explore understudied applications (e.g., prodrug design).
- Ethical : Adhere to hazardous waste disposal protocols .
- Relevant : Align with trends in peptide therapeutics or green chemistry .
Tables for Quick Reference
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Retention time, peak area ratio |
| ¹H NMR | Structural confirmation | Chemical shifts, splitting patterns |
| Chiral chromatography | Enantiomeric separation | Mobile phase composition, column type |
| ESI-MS | Molecular weight verification | [M+H]⁺, fragmentation patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
